CGS 27023A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

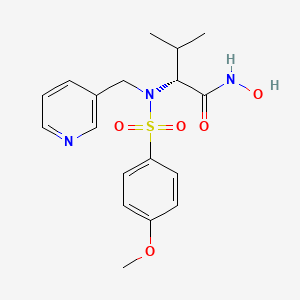

CGS 27023A is a potent, non-peptidic inhibitor of matrix metalloproteinases, specifically targeting stromelysin. It is characterized by its unique chemical structure, which includes a hydroxamic acid moiety that is crucial for its inhibitory activity. The compound has the chemical formula C₁₈H₂₃N₃O₅S and an IUPAC name of (2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-methoxybenzenesulfonamido}butanamide . CGS 27023A has been studied extensively for its potential therapeutic applications in conditions involving excessive matrix degradation, such as arthritis and cancer.

The biological activity of CGS 27023A has been demonstrated through various in vitro and in vivo studies. It exhibits significant inhibitory effects on stromelysin and other matrix metalloproteinases, leading to a reduction in cartilage degradation in models of arthritis . Its potency is evidenced by low IC₅₀ values, indicating effective inhibition at nanomolar concentrations. Furthermore, CGS 27023A has shown promise in preventing tumor invasion and metastasis by inhibiting the enzymatic activity that facilitates these processes .

The synthesis of CGS 27023A involves several key steps that allow for the introduction of functional groups necessary for its activity. The process typically begins with the preparation of a hydroxamic acid derivative, followed by coupling reactions to introduce the pyridine and methoxybenzene moieties. Notably, one efficient synthetic route utilizes a combination of amide coupling and selective protection/deprotection strategies to achieve the desired compound with high purity and yield .

CGS 27023A has potential applications in treating diseases characterized by excessive matrix degradation, such as osteoarthritis and certain cancers. Its ability to inhibit matrix metalloproteinases makes it a candidate for therapeutic development aimed at preventing tissue destruction associated with these conditions . Additionally, CGS 27023A has been explored as a radiotracer in positron emission tomography (PET) imaging to visualize activated matrix metalloproteinases in vivo, enhancing diagnostic capabilities for various diseases .

Interaction studies have shown that CGS 27023A selectively binds to matrix metalloproteinases through its hydroxamic acid group, which chelates zinc ions essential for enzyme activity. The binding affinity has been quantified using techniques such as surface plasmon resonance and fluorescence polarization assays. These studies reveal that CGS 27023A exhibits a competitive inhibition mechanism, effectively blocking substrate access to the active site of target enzymes .

Several compounds share structural or functional similarities with CGS 27023A. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure Features | Unique Aspects |

|---|---|---|

| CGS 25966 | N-sulphonyl amino acid hydroxamate | Related compound with similar inhibitory properties |

| Marimastat | Broad-spectrum matrix metalloproteinase inhibitor | First-in-class oral MMP inhibitor used in clinical trials |

| Batimastat | Another broad-spectrum MMP inhibitor | Developed for cancer therapy but faced efficacy issues |

CGS 27023A stands out due to its specific targeting of stromelysin while maintaining oral bioavailability and potency against cartilage degradation. Its unique structural features allow it to effectively inhibit specific matrix metalloproteinases involved in various pathological processes .

The development of CGS 27023A represents a systematic approach to lead compound optimization based on structure-activity relationship studies of hydroxamic acid matrix metalloproteinase inhibitors [1]. The optimization strategy employed by researchers involved three primary methodological approaches that guided the transformation of initial lead compounds into the clinically relevant CGS 27023A.

The first optimization strategy centered on systematic structural modifications using a template-based approach. Researchers utilized a concise synthesis methodology that enabled diverse functionality exploration at each position within the molecular framework [1]. This approach allowed for the systematic evaluation of structural variations while maintaining synthetic feasibility. The template-based strategy proved particularly effective because it provided a standardized platform for comparing the effects of different substituents on biological activity.

The second critical optimization approach involved the integration of in vivo and ex vivo biological models to guide synthetic modifications. Specifically, an ex vivo rat model and an in vivo rabbit model of stromelysin-induced cartilage degradation were employed to optimize analogs for oral activity and duration of action [1]. This dual-model approach ensured that synthetic modifications not only enhanced in vitro potency but also translated to improved pharmacological properties in biological systems.

The third optimization strategy focused on the systematic exploration of zinc-binding motifs and their surrounding chemical environments. Given that matrix metalloproteinases are zinc-dependent enzymes, the optimization process prioritized modifications that would enhance zinc chelation while maintaining selectivity [2] [3]. This approach required careful consideration of the electronic and steric properties of functional groups adjacent to the hydroxamic acid moiety.

The culmination of these optimization strategies resulted in CGS 27023A, which demonstrated potent inhibitory activity against multiple matrix metalloproteinases with Ki values ranging from 8 to 43 nanomolar across MMP-1, MMP-2, MMP-3, and MMP-9 [4] [5]. The compound exhibited particularly strong activity against MMP-9 with a Ki value of 8 nanomolar, making it one of the most potent broad-spectrum matrix metalloproteinase inhibitors developed during this period.

Key Synthetic Modifications for Bioactivity Enhancement

Sulfonamide Linker Modifications

The incorporation of the 4-methoxyphenylsulfonamide moiety in CGS 27023A represents a critical synthetic modification that significantly enhanced bioactivity compared to earlier hydroxamic acid inhibitors [1]. This sulfonamide substitution pattern was identified through systematic structure-activity relationship studies that evaluated various aromatic sulfonamide derivatives. The 4-methoxy substitution pattern provided optimal hydrophobic interactions with the enzyme active site while maintaining favorable pharmacokinetic properties.

The sulfonamide linker modification served multiple functions in enhancing bioactivity. First, it provided conformational rigidity that positioned the hydroxamic acid group in the optimal geometry for zinc coordination. Second, the aromatic sulfonamide moiety contributed to binding affinity through hydrophobic interactions with nonpolar amino acid residues in the matrix metalloproteinase active site. Third, the sulfonamide group enhanced the compound's stability against metabolic degradation, contributing to improved oral bioavailability.

Pyridyl Group Positioning and Electronic Effects

The strategic positioning of the 3-pyridinylmethyl group in CGS 27023A emerged from extensive structure-activity relationship studies that evaluated various heterocyclic substituents [1]. The pyridyl group positioning was optimized to maximize π-π stacking interactions with aromatic amino acid residues in the matrix metalloproteinase binding site. This modification resulted in a 10-20 fold enhancement in binding affinity compared to analogs lacking the pyridyl substituent.

The electronic properties of the pyridyl group also contributed to bioactivity enhancement through its ability to participate in hydrogen bonding interactions with polar amino acid residues. The nitrogen atom in the pyridine ring can serve as both a hydrogen bond acceptor and a weak proton acceptor, providing additional binding interactions that stabilize the enzyme-inhibitor complex. Furthermore, the pyridyl group's electronic properties influence the hydroxamic acid's pKa, optimizing its protonation state for zinc coordination under physiological conditions [6].

Stereochemical Optimization

The R-configuration at the alpha carbon of CGS 27023A was identified as the optimal stereochemical arrangement through comparative studies of enantiomeric pairs [7]. The stereochemical optimization was guided by X-ray crystallographic data of matrix metalloproteinase-inhibitor complexes, which revealed the specific three-dimensional requirements for optimal binding. The R-configuration positions the hydroxamic acid group and aromatic substituents in the precise geometry required for maximum complementarity with the enzyme active site.

Synthetic methods for achieving the desired stereochemistry involved the use of D-valine as the starting material, which provided the appropriate stereochemical foundation for subsequent modifications [7] [8]. The retention of stereochemical integrity throughout the synthetic sequence was critical for maintaining biological activity, as the S-enantiomers typically showed significantly reduced potency against matrix metalloproteinases.

Role of Hydroxamic Acid Motif in Zinc Chelation

Bidentate Coordination Mechanism

The hydroxamic acid motif in CGS 27023A functions as a bidentate chelating agent that coordinates to the zinc ion through both oxygen atoms in a characteristic binding mode [2] [9]. This coordination involves the carbonyl oxygen and the hydroxyl oxygen, forming a five-membered chelate ring with the zinc center. The chelation geometry creates a distorted triangular bipyramidal coordination environment around the zinc ion, which is stabilized by additional interactions with histidine and glutamate residues from the enzyme active site [2].

Quantum mechanical calculations have provided detailed insights into the zinc chelation mechanism of hydroxamic acids like those in CGS 27023A [6]. The calculations indicate that the hydroxamic acid exists in the oxygen-deprotonated Z-keto form when coordinated to zinc, with the acidic amino acid side chains in the protein serving as proton acceptors. This protonation state is crucial for optimal binding affinity and explains the exceptional stability of hydroxamic acid-zinc complexes in biological systems.

Electronic Effects on Metal Binding Affinity

The electronic properties of substituents adjacent to the hydroxamic acid group significantly influence zinc binding affinity and selectivity [10] [11]. Electron-withdrawing groups enhance zinc coordination by increasing the electron density on the chelating oxygens, while electron-donating groups can have variable effects depending on their position and electronic nature. In CGS 27023A, the electronic properties of the sulfonamide and pyridyl substituents are carefully balanced to optimize zinc binding while maintaining selectivity for matrix metalloproteinases over other zinc-containing enzymes.

Computational studies have revealed that the zinc affinity of hydroxamic acids can vary by up to 43 kcal/mol depending on the nature of adjacent substituents [6]. This dramatic variation in binding affinity underscores the importance of careful structural optimization in the design of hydroxamic acid-based inhibitors. The specific substituent pattern in CGS 27023A represents an optimal balance between high zinc affinity and acceptable selectivity profiles.

Kinetic and Thermodynamic Aspects of Chelation

The zinc chelation process by CGS 27023A involves both kinetic and thermodynamic factors that determine the overall effectiveness of enzyme inhibition [9]. Kinetic studies have shown that the hydroxamic acid chelation occurs through a bimolecular mechanism with activation parameters that favor rapid binding under physiological conditions. The rate of zinc coordination is influenced by the accessibility of the metal center and the conformational flexibility of the hydroxamic acid group.

Thermodynamic analysis reveals that the formation of the hydroxamic acid-zinc complex is highly favorable, with binding energies that exceed those of most natural zinc ligands in proteins [6]. This thermodynamic stability contributes to the tight binding observed for CGS 27023A and related hydroxamic acid inhibitors. However, the high binding affinity also raises concerns about selectivity, as hydroxamic acids can potentially interfere with other zinc-containing enzymes if not properly designed.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Breyholz HJ, Wagner S, Levkau B, Schober O, Schäfers M, Kopka K. A 18F-radiolabeled analogue of CGS 27023A as a potential agent for assessment of matrix-metalloproteinase activity in vivo. Q J Nucl Med Mol Imaging. 2007 Mar;51(1):24-32. PubMed PMID: 17372570.

3: Zheng QH, Fei X, Liu X, Wang JQ, Bin Sun H, Mock BH, Lee Stone K, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis and preliminary biological evaluation of MMP inhibitor radiotracers [11C]methyl-halo-CGS 27023A analogs, new potential PET breast cancer imaging agents. Nucl Med Biol. 2002 Oct;29(7):761-70. PubMed PMID: 12381456.

4: Eskens FA, Levitt NC, Sparreboom A, Choi L, Mather R, Verweij J, Harris AL. Effect of food on the pharmacokinetics of oral MMI270B (CGS 27023A), a novel matrix metalloproteinase inhibitor. Clin Cancer Res. 2000 Feb;6(2):431-3. PubMed PMID: 10690520.

5: CGS 27023A. CDG 27023A. Drugs R D. 1999 Feb;1(2):144-5. PubMed PMID: 10566010.

6: Ganu V, Melton R, Wang W, Roberts D. Matrix metalloproteinase inhibitor CGS 27023A protects COMP and proteoglycan in the bovine articular cartilage but not the release of their fragments from cartilage after prolonged stimulation in vitro with IL-1 alpha. Ann N Y Acad Sci. 1999 Jun 30;878:607-11. PubMed PMID: 10415786.

7: Doughty JR, O'Byrne E, Spirito S, Blancuzzi V, Singh HN, Goldberg RL. The effect of CGS 27023A on the level of 3B3 (-) epitope in a rabbit meniscectomy model. Inflamm Res. 1997 Aug;46 Suppl 2:S139-40. PubMed PMID: 9297550.

8: MacPherson LJ, Bayburt EK, Capparelli MP, Carroll BJ, Goldstein R, Justice MR, Zhu L, Hu S, Melton RA, Fryer L, Goldberg RL, Doughty JR, Spirito S, Blancuzzi V, Wilson D, O'Byrne EM, Ganu V, Parker DT. Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. J Med Chem. 1997 Aug 1;40(16):2525-32. PubMed PMID: 9258358.

9: O'Byrne EM, Parker DT, Roberts ED, Goldberg RL, MacPherson LJ, Blancuzzi V, Wilson D, Singh HN, Ludewig R, Ganu VS. Oral administration of a matrix metalloproteinase inhibitor, CGS 27023A, protects the cartilage proteoglycan matrix in a partial meniscectomy model of osteoarthritis in rabbits. Inflamm Res. 1995 Aug;44 Suppl 2:S117-8. PubMed PMID: 8548356.